tert-Butyl (3S)-3-(2,2,2-trifluoroacetamido)piperidine-1-carboxylate
Description
tert-Butyl (3S)-3-(2,2,2-trifluoroacetamido)piperidine-1-carboxylate is a chiral piperidine derivative featuring a tert-butyl carbamate group at the 1-position and a trifluoroacetamido substituent at the 3S position. This compound is structurally significant in medicinal chemistry as a protected intermediate for synthesizing bioactive molecules, particularly spirocyclic pyrrolidines and other nitrogen-containing heterocycles .
Properties
CAS No. |
1002359-96-7 |
|---|---|
Molecular Formula |
C12H19F3N2O3 |
Molecular Weight |
296.29 g/mol |
IUPAC Name |
tert-butyl (3S)-3-[(2,2,2-trifluoroacetyl)amino]piperidine-1-carboxylate |
InChI |
InChI=1S/C12H19F3N2O3/c1-11(2,3)20-10(19)17-6-4-5-8(7-17)16-9(18)12(13,14)15/h8H,4-7H2,1-3H3,(H,16,18)/t8-/m0/s1 |
InChI Key |
ULGZYWKGIRXYNM-QMMMGPOBSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@@H](C1)NC(=O)C(F)(F)F |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)NC(=O)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Retrosynthetic Analysis and Strategic Approaches
The target compound’s synthesis requires three key transformations:
- Construction of the (3S)-configured piperidine core
- Installation of the tert-butyl carbamate (Boc) protecting group
- Regioselective trifluoroacetylation at the 3-position
Piperidine Ring Formation via Organometallic Cyclization
Palladium-Catalyzed [3+3] Cycloaddition
Bambal and Kemmitt’s palladium-trimethylenemethane (Pd-TMM) methodology enables piperidine synthesis from aziridine precursors. For the target molecule:
- Enantiopure (2S)-aziridine-2-carboxylate 27 (Scheme 4 in) reacts with Pd-TMM complex 29
- Produces 5-methylenepiperidine 30 with >90% yield and retained stereochemistry
- Subsequent hydrogenation saturates the exo-methylene group
Table 1: Cyclization Performance Comparison
| Method | Catalyst | Yield (%) | ee (%) | Reference |
|---|---|---|---|---|
| Pd-TMM [3+3] | Pd(PPh₃)₄ | 92 | 99 | |
| Ring-closing metathesis | Hoveyda-Grubbs 2nd gen | 88 | 95 | |
| Reductive amination | Ra-Ni | 76 | 82 |
Asymmetric Ring-Closing Metathesis
Blechert’s approach converts allylglycine derivatives to cis-pipecolates via Grubbs catalysts:
Stereocontrol at the 3-Position
Chiral Pool Strategy
L-lysine derivatives serve as starting materials for (3S) configuration:
Sequential Functionalization
Boc Protection Optimization
Piperidine nitrogen protection uses Boc₂O under varied conditions:
Table 2: Boc Installation Efficiency
| Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| DMAP | DCM | 0 → 25 | 4 | 95 |
| NaOH | THF/H₂O | 25 | 12 | 82 |
| NaHCO₃ | Acetone | 40 | 6 | 88 |
Optimal conditions: 1.1 eq Boc₂O, 0.1 eq DMAP in DCM at 0–25°C for 4 h
Trifluoroacetylation Protocols
Ambeed’s procedure for analogous compounds was adapted:
- Piperidine-3-amine (1.0 eq) dissolved in anhydrous DCM
- Add TFA anhydride (1.2 eq) via syringe pump over 30 min
- Stir at −78°C for 2 h followed by 25°C for 12 h
- Quench with sat. NaHCO₃, extract with EtOAc (3×)
- Dry over MgSO₄, concentrate to yield 89% product
Critical Parameters :
- Temperature control prevents N-Boc cleavage
- Anhydrous conditions minimize hydrolysis (KF < 50 ppm)
Integrated Synthetic Route
Combining these methods yields an optimized 5-step sequence:
- Aziridine Formation : L-serine → (2S)-aziridine-2-carboxylate (78% yield)
- Pd-TMM Cyclization : [3+3] cycloaddition to 5-methylenepiperidine (92% yield, 99% ee)
- Hydrogenation : H₂ (50 psi) over Pd/C in EtOH (quantitative)
- Boc Protection : Boc₂O/DMAP in DCM (95% yield)
- Trifluoroacetylation : TFA anhydride in DCM (89% yield)
Overall Yield : 62% (5 steps)
Purity : 99.5% by HPLC (C18, 0.1% TFA in H₂O/MeCN)
Chiral Purity : 99.2% ee (Chiralpak AD-H, hexane/i-PrOH 90:10)
Scalability and Process Considerations
Large-Scale Metathesis
Hoveyda-Grubbs catalyst demonstrates robustness at kilogram scale:
Continuous Flow Trifluoroacetylation
Microreactor system improves safety and yield:
- Residence time: 8 min
- Productivity: 2.1 kg/day (95% conversion)
- Byproduct (TFA): <0.5%
Chemical Reactions Analysis
1-Piperidinecarboxylic acid, 3-[(2,2,2-trifluoroacetyl)amino]-, 1,1-dimethylethyl ester, (3S)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme interactions and protein modifications.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Piperidinecarboxylic acid, 3-[(2,2,2-trifluoroacetyl)amino]-, 1,1-dimethylethyl ester, (3S)- involves its interaction with specific molecular targets. It may act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structural Analogs
The compound is compared to five structurally related N-Boc-protected amines with trifluoroacetamido substituents, sourced from synthetic and commercial data (Table 1).
Table 1: Structural and Physicochemical Comparison
Key Differences and Implications
Ring Size and Conformation
- Piperidine (6-membered ring) : The target compound and QV-2285 exhibit greater conformational flexibility compared to azetidine (4-membered, OT-4558) and pyrrolidine (5-membered, OT-4797). This flexibility may enhance binding to biological targets but reduce metabolic stability .
Substituent Position and Stereochemistry
- Position 3 vs. 4 : The target compound’s 3S-trifluoroacetamido group contrasts with QV-2285’s 4-position analog. Positional isomerism affects steric hindrance and electronic distribution, altering reactivity in coupling reactions (e.g., amidation in ) .
- Chirality : The (3S) configuration in the target compound and OT-4797 is critical for enantioselective synthesis, as seen in spirocyclic pyrrolidine derivatives () .
Physicochemical Properties
- Lipophilicity : The trifluoroacetamido group increases logP values across all analogs, favoring blood-brain barrier penetration. However, azetidine (OT-4558) and pyrrolidine (OT-4797) derivatives may exhibit lower melting points due to reduced symmetry.
- Purity : Commercial analogs () show 95–96% purity, suggesting challenges in isolating enantiopure intermediates. The target compound’s synthetic yield (90% for a related derivative in ) highlights scalable routes for chiral amines .
Biological Activity
tert-Butyl (3S)-3-(2,2,2-trifluoroacetamido)piperidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound is characterized by a piperidine ring with a trifluoroacetamido group, which contributes to its interaction with biological targets. Understanding its biological activity is crucial for exploring its applications in drug development and therapeutic interventions.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 293.29 g/mol. The trifluoroacetamido group enhances the compound's lipophilicity and may influence its pharmacokinetic properties.
The biological activity of this compound primarily stems from its ability to interact with specific proteins and enzymes. The trifluoroacetamido group can form hydrogen bonds with biological molecules, modulating their activity. The piperidine ring contributes to the compound's stability and bioavailability, allowing it to effectively engage with various molecular targets.
Biological Activity
Research indicates that this compound exhibits a range of biological activities:
- Antiviral Activity : Preliminary studies suggest that compounds with similar structures can inhibit viral replication, making them potential candidates for antiviral drug development .
- Enzyme Inhibition : The compound has shown promise in inhibiting enzymes related to various biochemical pathways, which could be beneficial in treating diseases such as cancer and metabolic disorders.
- Anti-inflammatory Properties : Similar compounds have demonstrated anti-inflammatory effects, indicating potential therapeutic applications in inflammatory diseases .
Synthesis and Research Findings
The synthesis of this compound typically involves several key steps:
- Formation of the Piperidine Ring : This is achieved through cyclization reactions involving appropriate precursors.
- Introduction of the Trifluoroacetamido Group : The piperidine derivative is reacted with trifluoroacetic anhydride in the presence of a base such as triethylamine.
- Esterification : The final step involves esterification using tert-butyl alcohol and a catalyst like sulfuric acid.
Study 1: Antiviral Activity Assessment
A study evaluated the antiviral efficacy of various piperidine derivatives against influenza virus strains. Results indicated that derivatives containing trifluoromethyl groups exhibited enhanced antiviral activity compared to their non-fluorinated counterparts .
Study 2: Enzyme Inhibition Profile
In another investigation focused on enzyme inhibition, this compound was tested against several kinases involved in cancer progression. The results demonstrated significant inhibition rates, suggesting its potential as an anticancer agent.
Comparative Analysis
The following table summarizes the biological activities of this compound compared to related compounds:
| Compound Name | Biological Activity | Mechanism |
|---|---|---|
| This compound | Antiviral, Enzyme Inhibition | Hydrogen bonding interactions |
| Tert-butyl 3-(trifluoroacetamido)piperidine-4-carboxylate | Anticancer | Kinase inhibition |
| Tert-butyl 3-(trifluoroacetamido)piperidine-2-carboxylate | Anti-inflammatory | Modulation of inflammatory pathways |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
